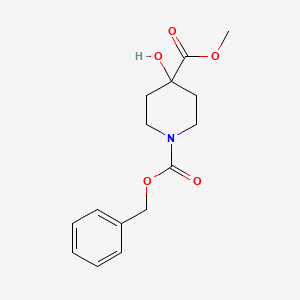
1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a hydroxyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or demethylated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating the activity of enzymes or receptors involved in various physiological processes. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling .
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: Shares a similar piperidine core but lacks the methyl and dicarboxylate groups.
4-Hydroxypiperidine: A simpler derivative with only a hydroxyl group attached to the piperidine ring.
1-Benzyl-4-piperidone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 1-Benzyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is unique due to the presence of both a benzyl group and a methyl group on the piperidine ring, as well as the dicarboxylate functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-20-13(17)15(19)7-9-16(10-8-15)14(18)21-11-12-5-3-2-4-6-12/h2-6,19H,7-11H2,1H3 |
InChI Key |
VUESMNQRGPJUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

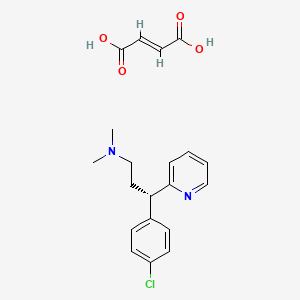
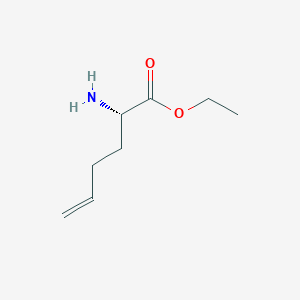
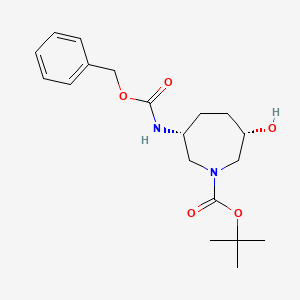
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

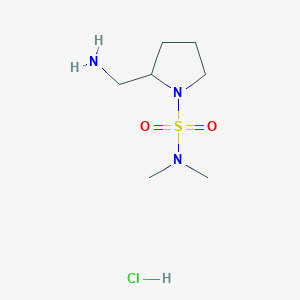
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)

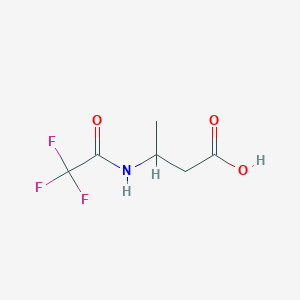
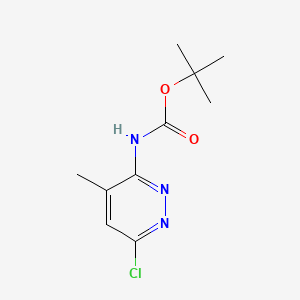
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
